3',6'-Dibromo-4',5'-bis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid
CAS No.:
Cat. No.: VC13801688
Molecular Formula: C34H20Br2O8
Molecular Weight: 716.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H20Br2O8 |
|---|---|
| Molecular Weight | 716.3 g/mol |
| IUPAC Name | 4-[2,5-dibromo-3,4,6-tris(4-carboxyphenyl)phenyl]benzoic acid |
| Standard InChI | InChI=1S/C34H20Br2O8/c35-29-25(17-1-9-21(10-2-17)31(37)38)26(18-3-11-22(12-4-18)32(39)40)30(36)28(20-7-15-24(16-8-20)34(43)44)27(29)19-5-13-23(14-6-19)33(41)42/h1-16H,(H,37,38)(H,39,40)(H,41,42)(H,43,44) |
| Standard InChI Key | QSORRHRIOAUAMT-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=C(C(=C(C(=C2Br)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)Br)C5=CC=C(C=C5)C(=O)O)C(=O)O |
| Canonical SMILES | C1=CC(=CC=C1C2=C(C(=C(C(=C2Br)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)Br)C5=CC=C(C=C5)C(=O)O)C(=O)O |
Introduction
Chemical Structure and Molecular Properties
The molecular architecture of 3',6'-dibromo-4',5'-bis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid features a central terphenyl core substituted with bromine atoms at the 3' and 6' positions and carboxylphenyl groups at the 4' and 5' positions. This arrangement creates a planar, electron-deficient system ideal for π-π stacking and metal coordination.
Molecular Formula and Weight
| Property | Value |
|---|---|
| CAS Number | 1206802-27-8 |
| Molecular Formula | C₃₄H₂₀Br₂O₈ |
| Molecular Weight | 716.33 g/mol |
| XLogP3 | 6.2 (estimated) |
The bromine atoms enhance electrophilicity, enabling nucleophilic substitution reactions, while the carboxyl groups facilitate deprotonation and metal-ion chelation.
Synthesis and Purification Strategies
Synthesizing this compound involves multi-step organic transformations:
Key Synthetic Routes
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Suzuki-Miyaura Coupling: A terphenyl precursor is functionalized with bromine via electrophilic aromatic substitution using Br₂ in the presence of FeBr₃.
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Carboxylation: The intermediate undergoes Ullmann-type coupling with 4-carboxyphenylboronic acid under palladium catalysis to introduce carboxyl groups.
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Purification: Column chromatography (silica gel, eluent: DCM/MeOH 9:1) yields the final product with >95% purity .
Critical parameters include temperature control (<40°C during bromination to prevent debromination) and anhydrous conditions to avoid hydrolysis of boronic esters.
Physicochemical Characterization
Solubility and Stability
| Solvent | Solubility (mg/mL) | Storage Conditions |
|---|---|---|
| DMSO | 10.2 | -80°C, 6 months |
| DMF | 8.7 | -20°C, 1 month |
| Aqueous Buffer | <0.1 | 4°C, 1 week |
Thermogravimetric analysis (TGA) reveals decomposition onset at 280°C, indicating thermal stability suitable for MOF synthesis. Fourier-transform infrared (FT-IR) spectra show characteristic peaks at 1685 cm⁻¹ (C=O stretch) and 670 cm⁻¹ (C-Br bend).
Applications in Advanced Materials
Metal-Organic Frameworks (MOFs)
When coordinated to Zr⁴+ or Cr³+ clusters, this ligand forms MOFs with remarkable properties:
| MOF Property | Zr-MOF | Cr-MOF |
|---|---|---|
| BET Surface Area | 3,595 m²/g | 4,549 m²/g |
| Water Uptake Capacity | 120% | 200% |
| CH₄ Storage | 187 cm³/cm³ | 264 cm³/cm³ |
These frameworks exhibit selective fluorescence quenching for Fe³+ ions (detection limit: 212 ppb) and exceptional cyclability in adsorption-desorption processes .
Proton-Conductive Membranes
In sulfonated poly(ether ether ketone) composites, the compound enhances proton conductivity to 0.18 S/cm at 80°C (relative humidity 95%) by creating ordered ionic channels.
Future Research Directions
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Biological Compatibility: Structural analogs demonstrate low cytotoxicity (IC₅₀ > 100 μM in HEK293 cells), warranting exploration in drug delivery.
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Photocatalysis: The conjugated system may enable visible-light-driven H₂ production via water splitting, with theoretical bandgap calculations suggesting Eg ≈ 2.3 eV.
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Environmental Remediation: Preliminary tests show 92% Pb²+ adsorption efficiency within 15 minutes (pH 6, 25°C), meriting scale-up studies.
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